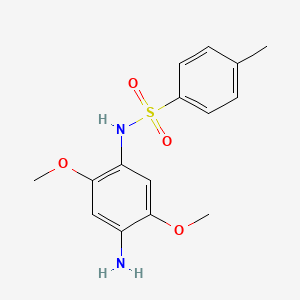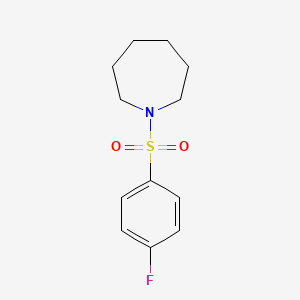![molecular formula C14H21NO3 B5793389 1-[(2,3,4-Trimethoxyphenyl)methyl]pyrrolidine](/img/structure/B5793389.png)
1-[(2,3,4-Trimethoxyphenyl)methyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3,4-Trimethoxyphenyl)methyl]pyrrolidine is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol It is characterized by the presence of a pyrrolidine ring attached to a 2,3,4-trimethoxyphenylmethyl group
Métodos De Preparación
The synthesis of 1-[(2,3,4-Trimethoxyphenyl)methyl]pyrrolidine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-[(2,3,4-Trimethoxyphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(2,3,4-Trimethoxyphenyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-[(2,3,4-Trimethoxyphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-[(2,3,4-Trimethoxyphenyl)methyl]pyrrolidine can be compared with other similar compounds, such as:
1-[(2,4,5-Trimethoxyphenyl)methyl]pyrrolidine: This compound has a similar structure but with different positions of the methoxy groups, leading to variations in its chemical and biological properties.
1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine: Another structural isomer with distinct properties due to the different arrangement of methoxy groups.
Propiedades
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-12-7-6-11(10-15-8-4-5-9-15)13(17-2)14(12)18-3/h6-7H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMLXZKUCQIWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5793310.png)
![N-(4-chloro-2-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5793314.png)

![2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5793337.png)

![1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]-1,4-diazepane](/img/structure/B5793358.png)


![2-Benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)


![2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B5793413.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5793416.png)
![3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793427.png)
